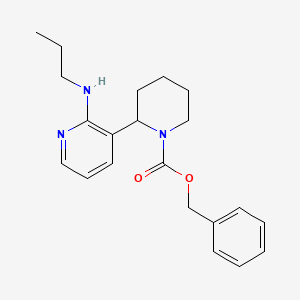

Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C21H27N3O2 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

benzyl 2-[2-(propylamino)pyridin-3-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C21H27N3O2/c1-2-13-22-20-18(11-8-14-23-20)19-12-6-7-15-24(19)21(25)26-16-17-9-4-3-5-10-17/h3-5,8-11,14,19H,2,6-7,12-13,15-16H2,1H3,(H,22,23) |

InChI Key |

LMKACBYLVNFNPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=CC=N1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Attachment of the Propylamino Group: The propylamino group is added through a nucleophilic substitution reaction.

Formation of the Benzyl Ester: The final step involves esterification to form the benzyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

- **Pharmaceutical Research

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Biological Activity

Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate, with a CAS number of 1352539-84-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H27N3O2

- Molecular Weight : 353.5 g/mol

- Structure : The compound features a piperidine ring linked to a pyridine moiety, which is substituted by a propylamino group and a benzyl ester.

Research indicates that compounds similar to Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate often interact with various biological targets, including neurotransmitter receptors and kinases. The presence of the propylamino group suggests potential interaction with dopamine receptors, which are crucial in regulating mood and behavior.

- Dopamine Receptor Modulation : Studies have shown that similar piperidine derivatives can act as agonists or antagonists at dopamine receptors, influencing dopaminergic signaling pathways. This activity is relevant in the context of neuropsychiatric disorders such as schizophrenia and depression .

- Kinase Inhibition : The compound may also exhibit inhibitory effects on certain kinases involved in cell signaling pathways. For example, modulation of AGC kinases has been observed with related compounds, suggesting a role in cancer therapy and metabolic regulation .

Pharmacological Effects

The pharmacological effects of Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate can be summarized as follows:

- Neuroprotective Effects : Some studies suggest that related compounds can provide neuroprotection by modulating oxidative stress pathways and promoting neuronal survival.

- Antidepressant Activity : Given its potential interaction with dopamine receptors, the compound may exhibit antidepressant-like effects in preclinical models.

- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

- In Vivo Studies : Animal models have demonstrated that administration of similar piperidine derivatives results in significant changes in behavior indicative of altered dopaminergic activity. For instance, compounds that activate D1-like receptors have been linked to increased locomotor activity and enhanced cognitive function .

- In Vitro Assays : Cell culture studies indicate that these compounds can affect cell proliferation and apoptosis in cancer cell lines, supporting their potential use as anticancer agents. For example, inhibition of specific kinases led to reduced tumor growth in xenograft models .

Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate with related compounds, based on structural and functional group similarities:

*Calculated based on structural formula.

Structural and Functional Group Analysis

- Benzyl vs. tert-Butyl Carbamates: The benzyl group (C7H7) in the target compound and offers different steric and electronic profiles compared to the tert-butyl group in . Benzyl carbamates are typically more labile under hydrogenolytic conditions, whereas tert-butyl carbamates require acidic conditions for cleavage .

- This difference could influence reactivity in further synthetic modifications or biological target interactions . The cyclopropylamino group in introduces ring strain, which may affect conformational flexibility and binding affinity in biological systems compared to the linear propylamino chain .

Research Implications and Limitations

Synthetic Optimization: Exploring the impact of propylamino vs. cyclopropylamino or halogenated groups on yield and purity.

Biological Screening : Assessing receptor binding or enzyme inhibition profiles relative to analogs.

Safety Profiling : Conducting in vitro and in vivo toxicology studies to address data gaps .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Functionalization of the pyridine ring via nucleophilic substitution or coupling reactions (e.g., introducing propylamino groups at the 2-position).

- Step 2 : Piperidine ring formation or modification using protecting groups like benzyl carbamate (common in piperidine derivatives) .

- Step 3 : Purification via column chromatography or recrystallization. Solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine are often employed .

- Optimization : Reaction temperature, stoichiometry, and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield. Continuous flow reactors may enhance scalability .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., propylamino group on pyridine, benzyl carbamate on piperidine) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z ~357.2 for C₂₁H₂₇N₃O₂) .

- HPLC : Purity assessment (>95% recommended for biological assays) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles .

- First Aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in medicinal chemistry?

- Key Modifications :

- Pyridine Substituents : Propylamino groups enhance lipophilicity and potential receptor binding compared to chlorine or methoxy analogs .

- Piperidine Modifications : Fluorination at the 3-position (as in related compounds) improves metabolic stability but may reduce solubility .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Stability Profile :

- Thermal Stability : Decomposes above 150°C, releasing CO₂ and benzyl alcohol derivatives .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzyl carbamate group .

Q. How should researchers address contradictions in reported toxicity data for structurally similar compounds?

- Case Study : While some safety sheets report "no known hazards" , others emphasize incomplete toxicological data .

- Resolution Strategy :

- Assume precautionary measures (e.g., treat as harmful until proven otherwise).

- Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability tests) to generate compound-specific data .

Key Research Recommendations

- Mechanistic Studies : Investigate interactions with cytochrome P450 enzymes to predict metabolic pathways .

- Comparative Analysis : Benchmark against analogs (e.g., chlorine-substituted derivatives ) to optimize bioactivity.

- Ecotoxicity Screening : Address data gaps using Daphnia magna or algal growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.